REACTION_SMILES
|
[CH3:16][CH2:17][OH:18].[Cl-:13].[In:15].[N:1](=[N+:2]=[N-:3])[CH:4]([CH3:5])[c:6]1[c:7]([Br:12])[cH:8][cH:9][cH:10][cH:11]1.[NH4+:14].[OH2:19]>>[NH2:1][CH:4]([CH3:5])[c:6]1[c:7]([Br:12])[cH:8][cH:9][cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[In]
|
Name
|
CC(N=[N+]=[N-])c1ccccc1Br
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N=[N+]=[N-])c1ccccc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)c1ccccc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:16][CH2:17][OH:18].[Cl-:13].[In:15].[N:1](=[N+:2]=[N-:3])[CH:4]([CH3:5])[c:6]1[c:7]([Br:12])[cH:8][cH:9][cH:10][cH:11]1.[NH4+:14].[OH2:19]>>[NH2:1][CH:4]([CH3:5])[c:6]1[c:7]([Br:12])[cH:8][cH:9][cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[In]
|
Name
|
CC(N=[N+]=[N-])c1ccccc1Br
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N=[N+]=[N-])c1ccccc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)c1ccccc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |